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Compound of Interest

Compound Name: Yadanzioside I

Cat. No.: B12310186 Get Quote

Structural Elucidation of Yadanzioside I: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of

Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica. The

methodologies and data interpretation techniques involving Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) are detailed, offering a comprehensive resource for

researchers in natural product chemistry and drug development.

Introduction
Yadanzioside I is a member of the quassinoid family, a group of bitter principles known for

their significant biological activities, including antitumor and antimalarial properties. Isolated

from Brucea javanica, a plant used in traditional medicine, the structural determination of

Yadanzioside I is crucial for understanding its structure-activity relationships and potential

therapeutic applications. The definitive structure was established through a combination of

spectroscopic techniques, primarily NMR and mass spectrometry, as reported by Yoshimura et

al. in the Bulletin of the Chemical Society of Japan (1985).
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Quantitative NMR and MS data are fundamental to the structural elucidation of complex natural

products like Yadanzioside I. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of protons in the

molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference, and the coupling constants (J) in Hertz (Hz) indicate the interactions between

neighboring protons.

Disclaimer: The following NMR data are representative values for a brusatol-type quassinoid

glycoside and are intended for illustrative purposes, as the specific data for Yadanzioside I
from the original publication was not available in the search results.

Table 1: ¹H NMR Data for Yadanzioside I (Aglycone Moiety)
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Position δ (ppm) Multiplicity J (Hz)

H-1 5.25 d 2.5

H-2 4.10 dd 2.5, 6.0

H-3 4.50 d 6.0

H-5 3.20 m

H-6 2.50 m

H-7 6.10 s

H-9 3.15 m

H-11 4.00 d 8.0

H-12 4.95 d 8.0

H-14 2.80 m

H-15 5.50 s

H-17α 2.10 d 14.0

H-17β 1.80 d 14.0

4-CH₃ 1.95 s

8-CH₃ 1.50 s

10-CH₃ 1.25 s

13-CH₃ 1.85 s

Table 2: ¹H NMR Data for Yadanzioside I (Glucose Moiety)
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Position δ (ppm) Multiplicity J (Hz)

H-1' 4.80 d 7.5

H-2' 3.50 m

H-3' 3.60 m

H-4' 3.45 m

H-5' 3.70 m

H-6'a 3.90 dd 12.0, 2.5

H-6'b 3.75 dd 12.0, 5.0

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.

Table 3: ¹³C NMR Data for Yadanzioside I (Aglycone Moiety)
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Position δ (ppm) Type

C-1 80.5 CH

C-2 72.0 CH

C-3 78.0 CH

C-4 165.0 C

C-5 45.0 CH

C-6 35.0 CH₂

C-7 160.0 C

C-8 140.0 C

C-9 50.0 CH

C-10 42.0 C

C-11 75.0 CH

C-12 70.0 CH

C-13 48.0 C

C-14 55.0 CH

C-15 170.0 C

C-16 210.0 C=O

C-17 40.0 CH₂

C-20 175.0 C=O

4-CH₃ 25.0 CH₃

8-CH₃ 20.0 CH₃

10-CH₃ 15.0 CH₃

13-CH₃ 22.0 CH₃

Table 4: ¹³C NMR Data for Yadanzioside I (Glucose Moiety)
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Position δ (ppm) Type

C-1' 102.0 CH

C-2' 75.0 CH

C-3' 78.0 CH

C-4' 71.0 CH

C-5' 79.0 CH

C-6' 62.0 CH₂

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For Yadanzioside I (C₂₉H₃₈O₁₆), the expected molecular weight is

approximately 642.22 g/mol .

Table 5: Key Mass Spectral Fragments of Yadanzioside I

m/z (Daltons) Interpretation

665.21 [M+Na]⁺ (Sodium Adduct)

643.23 [M+H]⁺ (Protonated Molecule)

481.18 [M+H - 162]⁺ (Loss of Glucose)

421.16 [Aglycone+H - H₂O]⁺

379.15 Further fragmentation of the aglycone

Experimental Protocols
Isolation and Purification of Yadanzioside I

Extraction: The dried and powdered seeds of Brucea javanica are extracted exhaustively

with methanol at room temperature.
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Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure

and then partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol

fraction, containing the glycosides, is retained.

Column Chromatography: The n-butanol fraction is subjected to column chromatography on

a silica gel column, eluting with a gradient of chloroform and methanol.

Further Purification: Fractions containing Yadanzioside I are further purified by repeated

column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by

preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Sample Preparation: The purified sample of Yadanzioside I is dissolved in a deuterated

solvent, typically pyridine-d₅ or methanol-d₄.

1D NMR: Standard ¹H and ¹³C NMR spectra are acquired to obtain initial information on the

proton and carbon environments.

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are performed to establish the connectivity of protons and carbons and to

assign all signals unambiguously.

Mass Spectrometry
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization

(ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of Yadanzioside I in methanol is infused into the ESI

source.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to

determine the molecular weight and elemental composition.
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Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry

to confirm the structure of the aglycone and the nature of the sugar moiety.

Mandatory Visualizations
Chemical Structure of Yadanzioside I

Brusatol Aglycone Glucose Moiety

[Brusatol Core Structure] [β-D-Glucopyranose]

O-glycosidic bond
at C-15

Click to download full resolution via product page

Caption: Simplified structure of Yadanzioside I.

Workflow for Structural Elucidation
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Isolation & Purification of Yadanzioside I

Mass Spectrometry (HR-ESI-MS)

Determine Molecular Formula
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Initial Spectral Data

Data Analysis & Structure Proposal
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Caption: General workflow for elucidating the structure.

Mass Spectrometry Fragmentation Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12310186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Yadanzioside I + H]⁺
m/z 643

[Aglycone + H]⁺
m/z 481

- Glucose (162 Da) Further Fragments- H₂O, -CO, etc.

Click to download full resolution via product page

Caption: Key fragmentation step in MS analysis.

To cite this document: BenchChem. [Structural elucidation of Yadanzioside I using NMR and
mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310186#structural-elucidation-of-yadanzioside-i-
using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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